molecular formula C9H12BrNO B2472458 5-Bromo-2-methoxy-3,6-dimethylaniline CAS No. 1566430-16-7

5-Bromo-2-methoxy-3,6-dimethylaniline

Cat. No. B2472458
CAS RN: 1566430-16-7
M. Wt: 230.105
InChI Key: MKBDBSPBLAQGKL-UHFFFAOYSA-N
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Description

“5-Bromo-2-methoxy-3,6-dimethylaniline” is a chemical compound . It is also known by other names such as “5-bromo-o-toluidine”, “3-bromo-6-methylaniline”, “5-bromo-2-methyl-aniline”, and “benzenamine, 5-bromo-2-methyl” among others . The IUPAC name for this compound is “5-bromo-2-methylaniline” and it has a SMILES string representation as "CC1=C (C=C (C=C1)Br)N" .


Synthesis Analysis

The synthesis of “5-Bromo-2-methoxy-3,6-dimethylaniline” involves multiple steps . The process starts with the commercially available 3,4,5-trimethoxytoluene 1. The first step is bromination, followed by methoxylation and finally oxidation reactions . The overall yield of this process is reported to be 80% .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methoxy-3,6-dimethylaniline” can be represented by the formula BrC6H3(CH3)NH2 . It has a molecular weight of 186.05 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Bromo-2-methoxy-3,6-dimethylaniline” include bromination, methoxylation, and oxidation . The bromination reaction utilizes the NaBr–H2O2 system as a green brominating agent instead of bromine or NBS .


Physical And Chemical Properties Analysis

The compound “5-Bromo-2-methoxy-3,6-dimethylaniline” is a solid with a yellow to brown color . It has a density of 1.4900g/mL and a boiling point of 139°C . The compound is also reported to have a flash point of 110°C .

Scientific Research Applications

Safety and Hazards

The compound “5-Bromo-2-methoxy-3,6-dimethylaniline” is considered hazardous . It is classified as a combustible liquid and is toxic if inhaled, swallowed, or in contact with skin . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .

Mechanism of Action

Target of Action

It is known to be a key intermediate in the synthesis of the coenzyme qn family . Coenzyme Qn plays a crucial role in the electron transport chain of mitochondria and bacterial respiratory systems .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

The compound is involved in the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including the Coenzyme Qn family . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, are important factors to consider .

Result of Action

As a result of its action in the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-methoxy-3,6-dimethylaniline contributes to the synthesis of the Coenzyme Qn family . These compounds are known to act as mobile mediators for electron transfer in the electron transport chain of mitochondria and bacterial respiratory systems .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methoxy-3,6-dimethylaniline can be influenced by various environmental factors. These include the presence of a metal catalyst (such as palladium) and the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place .

properties

IUPAC Name

5-bromo-2-methoxy-3,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-5-4-7(10)6(2)8(11)9(5)12-3/h4H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBDBSPBLAQGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxy-2,5-dimethylaniline

CAS RN

1566430-16-7
Record name 3-bromo-6-methoxy-2,5-dimethylaniline
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